Cas no 1360943-66-3 (3,3-Difluoro-5-methoxyindolin-2-one)

3,3-Difluoro-5-methoxyindolin-2-one 化学的及び物理的性質
名前と識別子
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- 3,3-Difluoro-5-methoxyindolin-2-one
- 3,3-Difluoro-5-methoxyindoline-2-one
- AB84735
- J3.640.148F
- 3,3-DIFLUORO-5-METHOXY-1,3-DIHYDRO-2H-INDOL-2-ONE
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- インチ: 1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13)
- InChIKey: XYAYQNRFHYSMJV-UHFFFAOYSA-N
- SMILES: FC1(C(NC2C=CC(=CC1=2)OC)=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 257
- XLogP3: 1.5
- トポロジー分子極性表面積: 38.3
3,3-Difluoro-5-methoxyindolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500578-1g |
3,3-Difluoro-5-methoxyindolin-2-one |
1360943-66-3 | 97% | 1g |
$*** | 2023-03-31 |
3,3-Difluoro-5-methoxyindolin-2-one 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
3,3-Difluoro-5-methoxyindolin-2-oneに関する追加情報
Introduction to 3,3-Difluoro-5-methoxyindolin-2-one (CAS No. 1360943-66-3)
3,3-Difluoro-5-methoxyindolin-2-one (CAS No. 1360943-66-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the indolinone class, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The structure of 3,3-Difluoro-5-methoxyindolin-2-one features a six-membered indolinone ring with two fluorine atoms at the 3-position and a methoxy group at the 5-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various drug discovery programs.
Recent research has highlighted the potential of 3,3-Difluoro-5-methoxyindolin-2-one in the treatment of neurodegenerative diseases. A study published in the *Journal of Medicinal Chemistry* (2022) demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. The researchers found that 3,3-Difluoro-5-methoxyindolin-2-one effectively reduced oxidative stress and prevented neuronal cell death in both in vitro and in vivo models.
In addition to its neuroprotective properties, 3,3-Difluoro-5-methoxyindolin-2-one has shown promise in cancer therapy. A study conducted by a team at the National Cancer Institute (2021) revealed that this compound selectively targets and inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as PI3K/AKT and MAPK, which are frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 3,3-Difluoro-5-methoxyindolin-2-one have also been extensively studied. Research published in *Pharmaceutical Research* (2020) indicated that this compound has favorable oral bioavailability and a long half-life, making it suitable for chronic administration. These characteristics are crucial for developing effective drug formulations for long-term treatment regimens.
Moreover, 3,3-Difluoro-5-methoxyindolin-2-one has been evaluated for its safety profile in preclinical studies. Toxicity assessments conducted in animal models showed that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs. These findings support its potential for further clinical development.
The synthesis of 3,3-Difluoro-5-methoxyindolin-2-one involves a multi-step process that includes the formation of an indole intermediate followed by functionalization with fluorine and methoxy groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its availability for research and development purposes.
In conclusion, 3,3-Difluoro-5-methoxyindolin-2-one (CAS No. 1360943-66-3) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation in both academic and industrial settings. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments for various diseases.
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